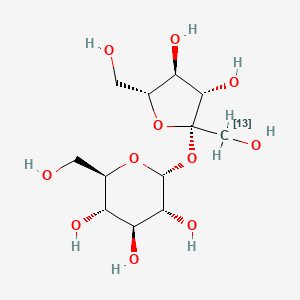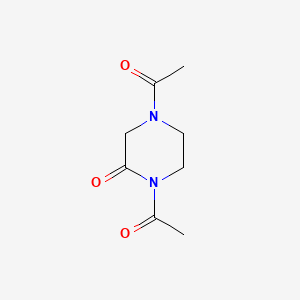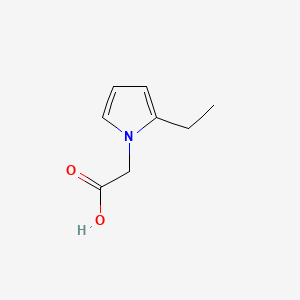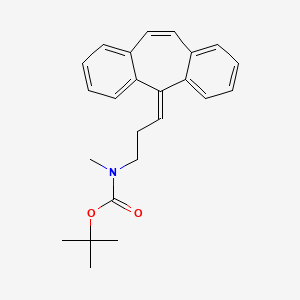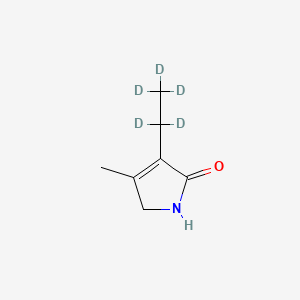
(R)-Esmolol Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Esmolol Acid is a pharmacologically active metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for the rapid control of heart rate in patients with supraventricular tachycardia or hypertension. The ®-Esmolol Acid form is particularly significant due to its role in the metabolism and pharmacokinetics of Esmolol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Esmolol Acid typically involves the hydrolysis of Esmolol. The process begins with the ester hydrolysis of Esmolol under acidic or basic conditions to yield ®-Esmolol Acid. The reaction conditions often include the use of hydrochloric acid or sodium hydroxide as the hydrolyzing agents, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ®-Esmolol Acid is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reaction time to optimize the hydrolysis reaction and minimize by-products.
Types of Reactions:
Oxidation: ®-Esmolol Acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of ®-Esmolol Acid can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups of ®-Esmolol Acid, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters, thioesters.
Wissenschaftliche Forschungsanwendungen
®-Esmolol Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, particularly in controlling heart rate and blood pressure.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
®-Esmolol Acid exerts its effects by selectively binding to beta-1 adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it effective in the management of tachycardia and hypertension. The molecular targets include the beta-1 adrenergic receptors located primarily in the heart, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions but with a broader range of effects due to its non-selectivity.
Metoprolol: Another cardioselective beta-1 blocker, similar in action to Esmolol but with a longer duration of action.
Atenolol: A beta-1 selective blocker with a longer half-life compared to Esmolol.
Uniqueness of ®-Esmolol Acid: ®-Esmolol Acid is unique due to its rapid onset and short duration of action, making it particularly useful in acute clinical settings where quick control of heart rate is necessary. Its rapid metabolism and elimination reduce the risk of prolonged beta-blockade, which is advantageous in managing acute cardiovascular events.
Eigenschaften
IUPAC Name |
3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCWPMGTDPATI-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5'-13C]ribothymidine](/img/structure/B583967.png)

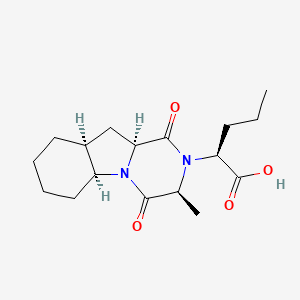
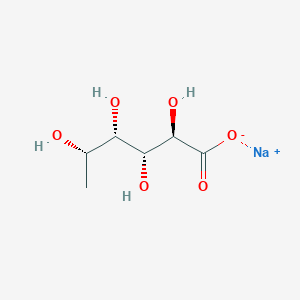
![L-[4-13C]sorbose](/img/structure/B583972.png)
![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)
